![molecular formula C20H23N3O4 B2880103 6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline CAS No. 2415631-66-0](/img/structure/B2880103.png)
6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline typically involves multiple steps, starting with the formation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These reactions often involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
For the specific synthesis of this compound, the following steps can be employed:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup reaction, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Formation of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving the appropriate carbonyl compound and piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methoxy and oxolane groups can enhance the compound’s solubility and bioavailability, improving its therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxy, oxolane, and piperazine groups enhances its solubility, bioavailability, and ability to interact with various biological targets, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
[4-(6-methoxyquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-14-4-5-17-16(13-14)15(6-7-21-17)19(24)22-8-10-23(11-9-22)20(25)18-3-2-12-27-18/h4-7,13,18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHQTKZALZKQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
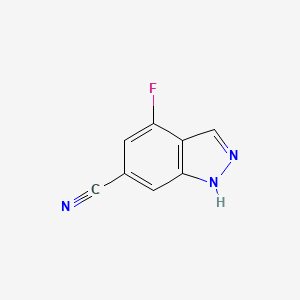
![1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880025.png)

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2880028.png)
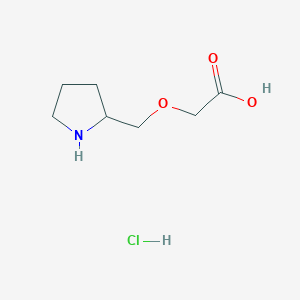
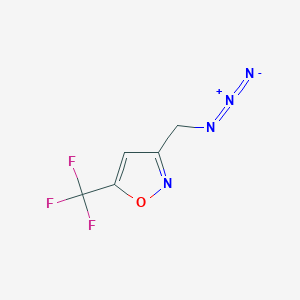
![5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880032.png)
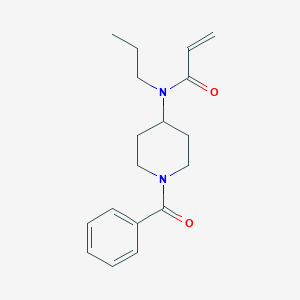
![3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2880037.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)
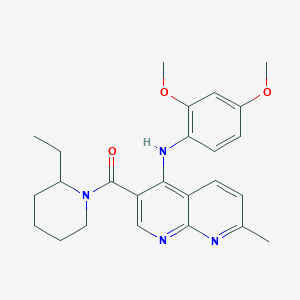
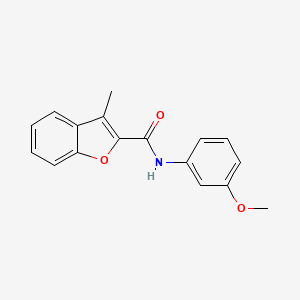
![1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2880042.png)
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)
